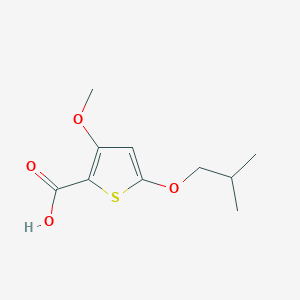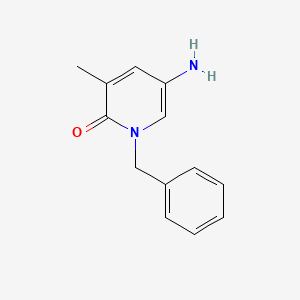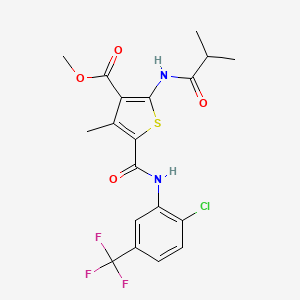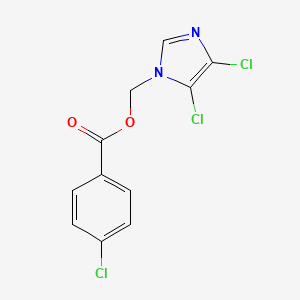
(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester is a chemical compound that features a benzoic acid moiety substituted with a 4-chloro group and an ester linkage to a 4,5-dichloro-1H-imidazol-1-ylmethyl group. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester typically involves the condensation of 4-chlorobenzoic acid with 4,5-dichloro-1H-imidazole-1-methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the imidazole ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.
Major Products
Substitution Reactions: Substituted imidazole derivatives.
Hydrolysis: 4-chlorobenzoic acid and 4,5-dichloro-1H-imidazole-1-methanol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with membrane integrity or protein function .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-chloro-, methyl ester: Lacks the imidazole moiety, resulting in different chemical and biological properties.
Benzoic acid, 4-chloro-, (1H-imidazol-1-yl)methyl ester: Similar structure but without the additional chlorine atoms on the imidazole ring.
Benzoic acid, 4-chloro-, (4,5-diphenyl-1H-imidazol-1-yl)methyl ester: Contains phenyl groups instead of chlorine atoms on the imidazole ring
Uniqueness
The presence of both the 4-chloro group on the benzoic acid and the 4,5-dichloro substitution on the imidazole ring makes benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester unique. These substitutions can significantly influence its reactivity and biological activity, distinguishing it from other similar compounds .
Propiedades
Número CAS |
650592-20-4 |
|---|---|
Fórmula molecular |
C11H7Cl3N2O2 |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
(4,5-dichloroimidazol-1-yl)methyl 4-chlorobenzoate |
InChI |
InChI=1S/C11H7Cl3N2O2/c12-8-3-1-7(2-4-8)11(17)18-6-16-5-15-9(13)10(16)14/h1-5H,6H2 |
Clave InChI |
XZEOYGPUEQKENL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCN2C=NC(=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
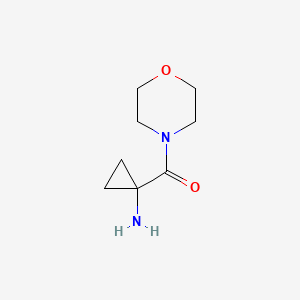
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
